molecular formula C6H9NO B2367810 2-(Cyclopropylmethoxy)acetonitrile CAS No. 135290-23-2

2-(Cyclopropylmethoxy)acetonitrile

Cat. No.: B2367810
CAS No.: 135290-23-2
M. Wt: 111.144
InChI Key: KAFIYBBHRSAACA-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)acetonitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is also known by its IUPAC name cyclopropyl (methoxy)acetonitrile .

Scientific Research Applications

1. Role in the Isolation of Bioactive Compounds

2-(Cyclopropylmethoxy)acetonitrile is relevant in the isolation of bioactive compounds from endophytic fungi. For example, a study by Chapla et al. (2014) identified new natural products from Phomopsis sp., an endophytic fungus, using an acetonitrile fraction. These compounds showed potential as anti-inflammatory agents and for inhibiting acetylcholinesterase enzyme and fungal growth.

2. Electrogenerated Cyanomethyl Anion

The electrogenerated cyanomethyl anion, derived from acetonitrile, exhibits strong base and nucleophilic properties. Chiarotto et al. (2019) demonstrated its use in various reactions, such as synthesis of the β-lactam ring and carbon dioxide insertion into amines. This base, generated electrochemically, has applications in nucleophile-electrophile reactions without producing byproducts.

3. Synthesis of Phosphorylalkyl Furans

In a study by Tsuge et al. (1988), a method for synthesizing 2-(1-phosphorylalkyl) furans using (diethoxyphosphoryl)acetonitrile oxide was presented. These compounds, derived from acetonitrile, have potential applications in organic synthesis, offering a route to a variety of substituted furans.

4. Chemical Behavior in Molecular Dynamics Studies

Acetonitrile's role as a solvent in molecular dynamics studies is highlighted by Alvarez et al. (2014). They developed molecular models for acetonitrile that perform efficiently in computational methods like Molecular Dynamics, facilitating the study of proteins and enzymes in acetonitrile solutions.

5. Acetonitrile in Photochemistry

The photochemistry of acetonitrile-based compounds, such as 2-(4‘-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine, has been studied for its application in photoacid generation in photoresist formulations. Pohlers et al. (1999) investigated its behavior in different solvents, revealing distinct pathways for photochemistry under direct and sensitized conditions.

6. Antibacterial Activity of Oxadiazole Derivatives

Research on heterocyclic compounds containing oxadiazole, such as 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, has shown antibacterial properties. Parameshwar et al. (2017) synthesized these compounds using acetonitrile and tested their effectiveness against bacteria.

Properties

IUPAC Name

2-(cyclopropylmethoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-3-4-8-5-6-1-2-6/h6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFIYBBHRSAACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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